alpha,alpha'-Paraxylyl Bismethanethiosulfonate
CAS No.: 3948-46-7
Cat. No.: VC20763644
Molecular Formula: C10H14O4S4
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3948-46-7 |
---|---|
Molecular Formula | C10H14O4S4 |
Molecular Weight | 326.5 g/mol |
IUPAC Name | 1,4-bis(methylsulfonylsulfanylmethyl)benzene |
Standard InChI | InChI=1S/C10H14O4S4/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | FJJMUASPEZRNQI-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)SCC1=CC=C(C=C1)CSS(=O)(=O)C |
Canonical SMILES | CS(=O)(=O)SCC1=CC=C(C=C1)CSS(=O)(=O)C |
Chemical Structure and Properties
Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate has a symmetrical structure built around a para-substituted benzene ring. The molecule's IUPAC name is 1,4-bis(methylsulfonylsulfanylmethyl)benzene, which accurately describes its structural composition . The compound contains four sulfur atoms arranged in two methanethiosulfonate groups positioned at opposite ends of the benzene ring.
Basic Chemical Data
The comprehensive chemical data for Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate is presented in Table 1, which summarizes its fundamental properties.
Property | Value |
---|---|
CAS Number | 3948-46-7 |
Molecular Formula | C₁₀H₁₄O₄S₄ |
Molecular Weight | 326.48 g/mol |
Accurate Mass | 325.9775 |
SMILES Notation | CS(=O)(=O)SCc1ccc(CSS(=O)(=O)C)cc1 |
InChI | InChI=1S/C10H14O4S4/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
IUPAC Name | 1,4-bis(methylsulfonylsulfanylmethyl)benzene |
Table 1: Chemical data for Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate
Structural Analysis
The structural analysis reveals that Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate contains a para-xylene (1,4-dimethylbenzene) core with the hydrogen atoms of both methyl groups substituted by methanethiosulfonate (-SS(O)₂CH₃) functionalities. This arrangement creates a molecule with C₂ symmetry, where each side of the benzene ring carries identical functional groups .
The methanethiosulfonate groups consist of a sulfur-sulfur bond where one sulfur atom is further bonded to a methylsulfonyl group. These functional groups are known to be highly reactive toward thiol groups, making the compound potentially useful in biochemical applications involving cysteine-containing proteins.
Applications in Research
Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate belongs to a class of compounds that have significant applications in biochemical research, particularly in protein modification studies.
Site-Directed Protein Modification
The high specificity of methanethiosulfonate groups for thiol moieties makes Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate potentially useful for site-directed protein modification. Researchers could use this compound to selectively modify cysteine residues in proteins, creating defined crosslinks that can provide information about protein structure, conformation, and dynamics.
Structural Relationship to Similar Compounds
Understanding the relationship between Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate and structurally similar compounds provides valuable context for its properties and applications.
Comparison with 1,4-Benzenedimethanethiol
1,4-Benzenedimethanethiol (p-Xylene dithiol, CAS 105-09-9) shares the same core structure as Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate but features simpler thiol (-SH) groups instead of methanethiosulfonate groups . Table 2 compares these related compounds:
Property | Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate | 1,4-Benzenedimethanethiol |
---|---|---|
CAS Number | 3948-46-7 | 105-09-9 |
Molecular Formula | C₁₀H₁₄O₄S₄ | C₈H₁₀S₂ |
Molecular Weight | 326.48 g/mol | 170.29 g/mol |
Functional Groups | Methanethiosulfonate | Thiol |
Physical Form | Not specified | White to almost white powder to lump |
Melting Point | Not available | 45-46°C |
Table 2: Comparison of Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate and 1,4-Benzenedimethanethiol
Reactivity Differences
The thiol groups in 1,4-Benzenedimethanethiol are nucleophilic and readily form disulfide bonds or react with electrophiles. In contrast, the methanethiosulfonate groups in Alpha,Alpha'-Paraxylyl Bismethanethiosulfonate act as electrophiles, selectively reacting with thiol groups to form disulfide bonds and release methanesulfinate as a leaving group. This fundamental difference in reactivity makes these compounds suitable for different applications in organic synthesis and biochemistry.
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